8-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Description
The compound “N-(4-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a derivative of triazinane . Triazinanes are a class of nitrogen-containing heterocycles . The parent molecules’ molecular formula is (CH2)3(NH)3 . They exist in three isomeric forms, 1,3,5-triazinanes being common . The triazinanes have a six-membered cyclohexane-like ring but with three carbons replaced by nitrogens .
Scientific Research Applications
Heterocyclic Compound Synthesis
Studies have demonstrated the synthesis of novel heterocyclic compounds derived from related chemical structures, indicating their potential utility in medicinal chemistry and drug design. For example, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported, showcasing anti-inflammatory and analgesic properties through COX-1/COX-2 inhibition (Abu‐Hashem, Al-Hussain, & Zaki, 2020)[https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt].
Phosphodiesterase Type 4 Inhibitors
Research into cyclic nucleotide phosphodiesterase type 4 inhibitors has identified pyrazolo[1,5-a]-1,3,5-triazines as a new structural class of potent inhibitors, highlighting the importance of this scaffold in developing therapeutic agents with high isoenzyme selectivity (Raboisson et al., 2003)[https://consensus.app/papers/cyclic-phosphodiesterase-type-inhibitors-evaluation-raboisson/9cd80228d4095b1f93b37e97fbb115ee/?utm_source=chatgpt].
Antitumor Activity
Compounds related to carbendazim, a benzimidazole derivative, have been synthesized and shown to possess antitumor activity. This research underscores the potential of triazine derivatives in cancer therapy, with some compounds showing activity against pancreatic tumor cells (Remers, Iyengar, Dorr, Wisner, & Bates, 2015)[https://consensus.app/papers/synthesis-antitumor-activity-heterocycles-related-remers/1138dbcfe9a95cc1b323a0fd850034b1/?utm_source=chatgpt].
Dendrimeric Complex Synthesis
The synthesis of dendrimeric melamine-cored complexes demonstrates the application of triazine derivatives in creating materials with unique magnetic behaviors. This research area explores the potential of triazine-based compounds in material science and nanotechnology (Uysal & Koc, 2010)[https://consensus.app/papers/synthesis-characterization-dendrimeric-melamine-cored-uysal/615dd26a6a2d50298d5b94ed3a4dba37/?utm_source=chatgpt].
Cytotoxicity Studies
Investigations into the cytotoxicity of new pyrazolo[1,5-a]pyrimidine derivatives provide insights into their potential as cancer therapeutics. The synthesis and characterization of these compounds offer a foundation for further research into their biological activities (Hassan, Hafez, & Osman, 2014)[https://consensus.app/papers/synthesis-characterization-cytotoxicity-some-hassan/7a9924f68ac25572ac54a8d07060f32d/?utm_source=chatgpt].
Properties
IUPAC Name |
8-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-29-16-7-3-14(4-8-16)13-22-19(27)18-20(28)26-12-11-25(21(26)24-23-18)15-5-9-17(30-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMLFFNRWCXCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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